molecular formula C6H7N3O3 B1519164 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione CAS No. 861359-45-7

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione

Cat. No.: B1519164
CAS No.: 861359-45-7
M. Wt: 169.14 g/mol
InChI Key: VDYNOGNSJXTLJL-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione (CAS: 861359-45-7) is a heterocyclic compound featuring a diazinane core (a six-membered ring with two nitrogen atoms) substituted with an isocyanato-methyl group at position 2.

Properties

IUPAC Name

3-(isocyanatomethyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYNOGNSJXTLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, including antimicrobial and anticancer properties. The compound is characterized by its unique isocyanate functional group, which may contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure O C N C CH 2 C O N C O\text{Structure }\text{O C N C CH 2 C O N C O}

This structure indicates the presence of both isocyanate and dione functionalities, which are key to its biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with isocyanate groups often exhibit significant antimicrobial properties. For instance, a study found that related compounds demonstrated effective inhibition against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 15-20 mg/L, suggesting potent antimicrobial efficacy .

Compound MIC (mg/L) Target Organism
This compound15-20Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural motifs were evaluated against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, indicating strong anticancer activity .

Cell Line IC50 (µM) Compound
MCF-7<10Related diazinane derivatives
PC3<10Related diazinane derivatives

The mechanisms underlying the biological activities of this compound may involve:

  • Reactive Oxygen Species (ROS) Generation : Compounds with dione functionalities often induce oxidative stress in cells.
  • DNA Intercalation : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Protein Inhibition : The compound may inhibit specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Studies

  • Antimicrobial Efficacy : A study isolated a related compound from marine bacteria that demonstrated significant antibacterial activity against S. aureus with an MIC of approximately 15 mg/L. This finding supports the potential of isocyanate-containing compounds in developing new antibiotics .
  • Cytotoxicity Evaluation : In vitro studies on various cancer cell lines have shown that derivatives similar to this compound possess IC50 values below 10 µM against MCF-7 cells. This suggests they could serve as lead compounds for further anticancer drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazinane-2,4-dione Derivatives

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications References
3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione Isocyanatomethyl at position 3 183.18* 861359-45-7 Reactive intermediate; potential polymer/metal-organic frameworks
5-Fluoro-1,3-diazinane-2,4-dione (5-Fluorouracil, 5-FU) Fluorine at position 5 130.08 51-21-8 Anticancer agent (colorectal, breast cancers); short plasma half-life (15–20 min)
5-Methyl-1,3-diazinane-2,4-dione Methyl at position 5 128.13 696-04-8 Metabolite analog; limited bioactivity data
3-Phenyl-1,3-diazinane-2,4-dione Phenyl at position 3 190.18 5100-31-2 Medicinal chemistry intermediate; structural studies
1-Benzyl-1,3-diazinane-2,4-dione Benzyl at position 1 204.23 716-99-4 Synthetic building block; no reported bioactivity
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione Ethoxybenzylidene and aminoethyl 318.35 N/A Anticancer agent (melanoma); inhibits ERK1/2 signaling (IC50: ~3.13 µM)

*Molecular weight calculated based on formula C₆H₇N₃O₃.

Key Observations:

Reactivity and Functional Groups :

  • The isocyanato group in the target compound distinguishes it from analogs like 5-FU or methyl-substituted derivatives. This group enables covalent bonding with nucleophiles (e.g., amines, hydroxyls), suggesting utility in polymer crosslinking or targeted drug conjugation .
  • In contrast, 5-FU relies on fluorine’s electronegativity to disrupt DNA/RNA synthesis, a mechanism critical to its anticancer activity .

Biological Activity: 5-FU’s clinical success highlights the diazinane-2,4-dione core’s pharmacological relevance. Thiazolidine-2,4-dione derivatives (e.g., compound [127] in ) demonstrate potent ERK1/2 inhibition (IC50: ~3.13 µM), suggesting that similar substitutions on the diazinane core could enhance anticancer activity .

Methyl or halogen substitutions (e.g., 5-FU) optimize metabolic stability and target engagement, whereas the isocyanato group may introduce off-target reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione
Reactant of Route 2
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3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione

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